molecular formula C22H20BrClN2O2 B11491778 1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11491778
M. Wt: 459.8 g/mol
InChI Key: GFDSTBDXBOHDKR-UHFFFAOYSA-N
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Description

1-(4-BROMO-2-CHLOROPHENYL)-7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with a unique structure that includes a bromine and chlorine substituted phenyl ring, a pyridine ring, and an octahydroquinoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMO-2-CHLOROPHENYL)-7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMO-2-CHLOROPHENYL)-7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-BROMO-2-CHLOROPHENYL)-7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-BROMO-2-CHLOROPHENYL)-7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMO-2-CHLOROPHENYL)-7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: shares similarities with other halogenated quinoline derivatives and pyridine-containing compounds.

Uniqueness

  • The presence of both bromine and chlorine atoms in the phenyl ring, along with the pyridine and octahydroquinoline moieties, gives this compound unique chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of 1-(4-BROMO-2-CHLOROPHENYL)-7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H20BrClN2O2

Molecular Weight

459.8 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-pyridin-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C22H20BrClN2O2/c1-22(2)10-18-21(19(27)11-22)15(13-4-3-7-25-12-13)9-20(28)26(18)17-6-5-14(23)8-16(17)24/h3-8,12,15H,9-11H2,1-2H3

InChI Key

GFDSTBDXBOHDKR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)Br)Cl)C4=CN=CC=C4)C(=O)C1)C

Origin of Product

United States

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